Aluminum lactate

説明

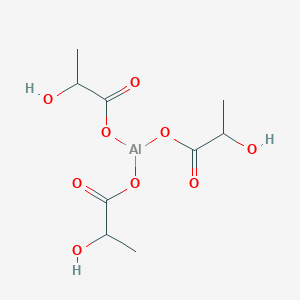

Structure

2D Structure

特性

CAS番号 |

18917-91-4 |

|---|---|

分子式 |

C9H15AlO9 |

分子量 |

294.19 g/mol |

IUPAC名 |

bis[[(2S)-2-hydroxypropanoyl]oxy]alumanyl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 |

InChIキー |

VXYADVIJALMOEQ-LGISMKCISA-K |

SMILES |

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |

異性体SMILES |

C[C@@H](C(=O)O[Al](OC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O |

正規SMILES |

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |

他のCAS番号 |

18917-91-4 |

物理的記述 |

Liquid; Liquid, Other Solid |

ピクトグラム |

Irritant |

同義語 |

Aluminum Lactate; Aluminum Tris(α-hydroxypropionate); 2-Hydroxypropanoic Acid; Lohtragon AL 250; Takiceram; Aluminum Tris[2-(hydroxy-κO)propanoato-κO]; Aluminum Tris(2-hydroxypropanoato-O1,O2); L-Lactic Acid Alumnium Salt |

製品の起源 |

United States |

Advanced Synthesis and Preparative Methodologies of Aluminum Lactate

Solution-Phase Precipitation and Crystallization Techniques

Solution-phase methods are fundamental to the synthesis of aluminum lactate (B86563), offering control over purity and crystal morphology. These techniques involve the reaction of aluminum-containing precursors with lactic acid or its salts in an aqueous medium, leading to the precipitation or crystallization of aluminum lactate.

Barium Lactate and Aluminum Sulfate (B86663) Precipitation Route

A common and established method for synthesizing this compound involves the reaction between barium lactate and aluminum sulfate. wikipedia.org In this double displacement reaction, aqueous solutions of the two reactants are mixed. This leads to the precipitation of insoluble barium sulfate, while this compound remains in the solution.

Reaction: 3 Ba(C₃H₅O₃)₂ + Al₂(SO₄)₃ → 2 Al(C₃H₅O₃)₃ + 3 BaSO₄(s)

The process typically requires careful control of stoichiometric ratios and reaction conditions, such as temperature and pH, to ensure the complete precipitation of barium sulfate and to maximize the yield and purity of the resulting this compound solution. Following the removal of the barium sulfate precipitate by filtration, the this compound solution can be concentrated to induce crystallization, yielding a white, water-soluble powder. wikipedia.org

Direct Synthesis from Aluminum Hydroxide (B78521) Species and Lactic Acid

This compound can be synthesized directly through the reaction of aluminum hydroxide with lactic acid. quora.comrsc.org This method involves the neutralization of lactic acid with an aluminum hydroxide species. quora.com The reaction can be performed with various forms of aluminum hydroxide, such as gibbsite (α-Al(OH)₃·3H₂O) and boehmite ([Al(O)(OH)]n). rsc.orgresearchgate.net

The general reaction is as follows:

Reaction: Al(OH)₃ + 3 CH₃CH(OH)COOH → Al(CH₃CH(OH)COO)₃ + 3 H₂O

This route is considered a straightforward way to produce this compound. quora.com In some variations, hydrated alumina (B75360), obtained from the reaction of a water-soluble aluminum salt like aluminum chloride or aluminum sulfate with a carbonate, is reacted with lactic acid. google.com The molar ratio of the reactants and the reaction temperature are key parameters to control the formation of the desired product.

Another approach involves the direct reaction of metallic aluminum with lactic acid, which is typically very slow. google.com However, the use of a mineral acid catalyst, such as sulfuric acid, hydrochloric acid, or nitric acid, or their corresponding aluminum salts, can facilitate this reaction, allowing for the production of this compound in a shorter time and with good yield. google.com

Synthesis from Aluminum Alkoxides and Halides

The synthesis of this compound can also be achieved using aluminum alkoxides and halides as starting materials. Aluminum alkoxides, such as aluminum isopropoxide, can react with lactic acid to form this compound. researchgate.net This method is often employed in the synthesis of aluminum carboxylates in general.

While less common for direct large-scale production of simple this compound, reactions involving aluminum halides like aluminum chloride can be used. For instance, aluminum chloride can be reacted with a base to form aluminum hydroxide, which is then reacted with lactic acid as described previously. europa.eu Additionally, research into the polymerization of lactide using aluminum complexes often involves precursors synthesized from aluminum halides. whiterose.ac.uk Cationic aluminum-alkoxide complexes, which can initiate the ring-opening polymerization of lactide, can be synthesized from neutral dialkyl aluminum precursors, which in turn are often derived from aluminum halides. nih.gov

Sol-Gel Routes Utilizing this compound as a Precursor

This compound serves as an important precursor in sol-gel synthesis, a versatile method for producing a variety of materials, particularly oxides and glasses. wikipedia.orgresearchgate.net The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. nih.gov

Controlled Hydrolysis and Condensation Processes

The sol-gel process, in its polymeric route, relies on the controlled hydrolysis and condensation of metal-organic precursors. csic.es When this compound is used as a precursor, its chelation properties in aqueous solutions are particularly advantageous. researchgate.net The lactate ligands can be systematically displaced by hydrolysis and condensation reactions, allowing for precise control over the formation of the alumina network.

The process begins with the hydrolysis of the aluminum precursor, where water molecules react with the this compound. This is followed by a series of condensation reactions, leading to the formation of Al-O-Al linkages and the gradual development of a three-dimensional gel network. ias.ac.in The rates of these polymerization and condensation reactions are influenced by the degree of chelation of aluminum by the lactate ions. Factors such as pH, temperature, and the water-to-precursor ratio are critical in controlling the kinetics of these reactions and, consequently, the structure and properties of the final material. nih.gov

Role of Organic Additives and Polymeric Templating Agents in Gelation

In sol-gel synthesis utilizing this compound, organic additives and polymeric templating agents play a crucial role in directing the structure and properties of the resulting gel. These additives can influence the gelation process and the final morphology of the material.

For instance, in the preparation of alumina fibers, polyvinylpyrrolidone (B124986) (PVP) can be used as a spinning additive. ias.ac.in The presence of PVP can enhance the spinnability of the precursor sol. ias.ac.in The interaction between the aluminum species and the organic additive can affect the decomposition temperature and the phase transitions during subsequent heat treatment. The effect of lactic acid as an additive itself can be more pronounced than other organic additives like PVA, likely due to the formation of this compound which has a higher decomposition temperature. researchgate.net

In other systems, such as magnesia-bonded refractory castables, this compound can act as a chelating agent for magnesium ions, leading to the formation of hydrotalcite-like compounds. arxiv.org This can result in crack-free refractory materials with improved mechanical properties. arxiv.org The use of organic additives like polyethylene (B3416737) glycol (PEG) in silica-based sol-gel systems has also been shown to improve properties such as hydrophilicity and controlled release of embedded molecules. mdpi.com

Novel Precursor Development for Advanced Deposition and Material Fabrication

The development of novel precursors is a critical endeavor in materials science, aimed at achieving lower deposition temperatures, higher purity films, and greater control over material properties. An ideal precursor for techniques like CVD should exhibit adequate volatility, thermal stability to prevent premature decomposition, and a clean decomposition pathway at the desired temperature.

The use of this compound as a single-source precursor for the Chemical Vapor Deposition (CVD) of alumina (Al₂O₃) thin films is not a widely documented or established method in scientific literature. CVD processes for alumina typically rely on precursors such as aluminum halides (e.g., AlCl₃), organoaluminum compounds (e.g., trimethylaluminum), or aluminum alkoxides (e.g., aluminum tri-isopropoxide). harvard.edunih.gov These compounds generally offer the required volatility and reactivity for successful film deposition.

The potential of this compound in this role is largely theoretical and would depend on its thermal properties, specifically its ability to be vaporized without significant decomposition and then to controllably decompose on a heated substrate to form a pure alumina film.

Challenges and Considerations:

The primary challenge for using this compound in a conventional CVD process is its low vapor pressure. chemicalbook.com Safety data sheets indicate a very low vapor pressure at room temperature and a high melting point of over 300°C, suggesting that high temperatures would be needed to achieve sufficient vapor phase concentration for deposition. chemicalbook.comfishersci.com Such high temperatures could lead to premature decomposition in the gas phase before the precursor reaches the substrate, resulting in particle formation and poor film quality.

Thermal Decomposition Pathway:

Studies on the thermal decomposition of this compound indicate that it breaks down to form amorphous alumina. researchgate.net The decomposition process for this compound involves the breakdown of the organic skeleton and the subsequent combustion of the decomposition products. researchgate.net One study identified the main mass loss for this compound to occur around 375°C, leading to the formation of amorphous Al₂O₃, carbon monoxide, and water as primary products. researchgate.net Another study points to decomposition in the 300-400°C range. scielo.br This decomposition behavior is crucial for its potential as a precursor, as the byproducts must be volatile and easily removed from the deposition chamber to avoid incorporation into the growing film.

While direct CVD applications are not reported, the thermal decomposition characteristics suggest that alternative deposition techniques could be considered. For instance, methods that utilize direct liquid injection or aerosol-assisted CVD might overcome the volatility limitations of solid precursors like this compound. These techniques deliver the precursor to the heated zone as a liquid aerosol, where it then vaporizes and decomposes.

Due to the lack of specific research on this compound as a CVD precursor, a detailed data table of deposition parameters and resulting film properties cannot be provided. The table below summarizes the known thermal properties of this compound relevant to its potential use in vapor deposition processes.

Table 1: Thermal Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | >300 °C | chemicalbook.com |

| Vapor Pressure | 0.001 Pa @ 20°C | chemicalbook.com |

| Decomposition Temperature Range | 300 - 420 °C | researchgate.netscielo.brresearchgate.net |

| Decomposition Products | Amorphous Al₂O₃, CO, H₂O | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of Aluminum Lactate Complexes

Advanced Spectroscopic Techniques for Ligand Coordination and Environment Analysis

Spectroscopic methods are powerful tools for probing the local environment of atoms and the nature of chemical bonds within a molecule. For aluminum lactate (B86563), techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into its structural features.

Fourier Transform Infrared (FTIR) Spectroscopy for Lactate Coordination and Hydrogen Bonding

FTIR spectroscopy is particularly sensitive to the vibrational frequencies of chemical bonds and is instrumental in determining how the lactate ligand coordinates to the aluminum ion. The lactate molecule offers two potential binding sites: the carboxylate group (-COO⁻) and the hydroxyl group (-OH). The mode of coordination significantly influences the vibrational spectra.

In studies of metal-lactate complexes, the coordination mode of the lactate can be determined by analyzing shifts in the characteristic infrared absorption bands. For instance, the position of the carbonyl (C=O) stretching vibration, typically found around 1730 cm⁻¹ in free lactic acid, is sensitive to coordination. bas.bg When lactate acts as a ligand, changes in the stretching frequencies of the carboxylate and hydroxyl groups provide direct evidence of their involvement in bonding to the aluminum center. bas.bgresearchgate.net The coordination of the carboxylate group can be monodentate (one oxygen atom binds to the metal) or bidentate (both oxygen atoms bind), leading to distinct shifts in the symmetric and asymmetric stretching vibrations of the COO⁻ group.

Furthermore, FTIR can reveal details about hydrogen bonding within the complex or between complexes. researchgate.net The broad absorption bands in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations, can indicate the presence of coordinated water molecules or intermolecular hydrogen bonding involving the lactate's hydroxyl group. researchgate.netmdpi.com In some metal-lactate systems, a shift from end-on (coordination via only the carboxylate group) to side-on (chelation involving both the carboxylate and hydroxyl groups) coordination has been observed with changing pH, a transition that can be monitored by FTIR. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly versatile technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule. For aluminum lactate, various NMR methods, including both solution-state and solid-state techniques, have been employed to elucidate its structure.

²⁷Al NMR is a direct and powerful probe for studying the coordination chemistry of aluminum in solution. nih.gov The chemical shift and the line width of the ²⁷Al NMR signal are highly sensitive to the coordination number and the symmetry of the aluminum's local environment. nih.gov Aluminum can exist in different coordination geometries, most commonly octahedral (six-coordinate) and tetrahedral (four-coordinate), which give rise to distinct chemical shift ranges. Octahedrally coordinated aluminum species, such as the hydrated aluminum ion [Al(H₂O)₆]³⁺, typically resonate near 0 ppm, while tetrahedral species like [Al(OH)₄]⁻ appear further downfield, around 80 ppm. nih.gov

In aqueous solutions of this compound, ²⁷Al NMR studies have revealed the simultaneous presence of multiple aluminum species in equilibrium. The composition of these species is highly dependent on factors such as pH and the molar ratio of aluminum to lactate. acs.orgresearchgate.net For example, at low pH, the spectrum may show a sharp peak for [Al(H₂O)₆]³⁺ at 0 ppm and a broader resonance for this compound complexes. As the pH increases, different aluminum-lactate complexes, such as 1:1 and 1:3 Al-lactate species, as well as mixed aquo-lactato and hydroxo-lactato complexes, can be identified by their unique chemical shifts. The observation of distinct peaks for these different species indicates that the exchange between them is slow on the NMR timescale.

Table 1: Representative ²⁷Al NMR Chemical Shifts for this compound Species in Solution

| Species | pH | Chemical Shift (ppm) | Linewidth (Hz) | Reference |

| [Al(H₂O)₆]³⁺ | 3 | 0 | 5 | |

| This compound Complexes | 3 | 14 | 1200 | |

| 1:1 this compound Complex | 3.5 | -9 | - | |

| [Al(lact)₃] | 4.7-6 | 22 | - | researchgate.net |

| Hydroxo-lactato Complex | 8 | 5.2 | - | researchgate.net |

| [Al(OH)₄]⁻ | 11 | ~80 | - | researchgate.net |

This table is for illustrative purposes and actual values may vary depending on experimental conditions.

Solid-state NMR is indispensable for characterizing the structure of amorphous materials like gels and glasses, where long-range order is absent. This compound is often used as a precursor in the sol-gel synthesis of alumina-based materials, such as aluminosilicates and aluminophosphates. acs.orgresearchgate.netfigshare.comnih.gov

Solid-state ²⁷Al NMR can distinguish between four-, five-, and six-coordinated aluminum sites in these solid materials. researchgate.netfigshare.comcuni.cz This information is crucial for understanding the network structure of the resulting glass or ceramic. For instance, in sol-gel derived aluminosilicate (B74896) glasses, ²⁷Al MAS NMR spectra have revealed the presence of AlO₄, AlO₅, and AlO₆ units. figshare.com The relative abundance of these species can be quantified to provide a detailed picture of the aluminum coordination environment. researchgate.net

When silicon or phosphorus is also present, as in aluminosilicate or aluminophosphate materials, ²⁹Si and ³¹P NMR provide complementary information. figshare.comnih.gov ²⁹Si NMR can identify different Qⁿ(mAl) units, where 'n' is the number of bridging oxygen atoms connecting to other silicon atoms and 'm' is the number of neighboring aluminum atoms. mdpi.com Similarly, ³¹P NMR can probe the local environment of phosphorus and its connectivity to aluminum. acs.orgnih.gov By combining data from ²⁷Al, ²⁹Si, and ³¹P NMR, a comprehensive model of the local structural order in these complex solids can be constructed.

To establish direct evidence of connectivity between different nuclei (e.g., Al-O-Si or Al-O-P linkages), double resonance NMR experiments are employed. nih.gov Techniques like Rotational Echo Double Resonance (REDOR) and Rotational Echo Adiabatic Passage Double Resonance (REAPDOR) are particularly powerful for this purpose. nih.govfibopt.ruresearchgate.net

These experiments measure the heteronuclear dipolar coupling between two different nuclear spins. The strength of this coupling is inversely proportional to the cube of the distance between the nuclei, making these techniques highly sensitive to spatial proximity.

²⁷Al{³¹P} REDOR: In this experiment, the ³¹P signal is observed while irradiating the ²⁷Al nuclei. A reduction in the ³¹P signal intensity (the REDOR effect) confirms the spatial proximity of phosphorus and aluminum atoms, providing direct evidence for Al-O-P bonds. acs.orgfibopt.ru The magnitude of the REDOR effect can be used to estimate the number of neighboring aluminum atoms around a phosphorus atom. fibopt.ru

²⁹Si{²⁷Al} REAPDOR: This technique is a variation of REDOR that is more efficient for dephasing when one of the nuclei is quadrupolar, like ²⁷Al. figshare.comfibopt.ruresearchgate.net It has been used to confirm Si-O-Al connectivities in aluminosilicate glasses and gels. figshare.comrsc.org By combining the REAPDOR experiment with a Carr-Purcell-Meiboom-Gill (CPMG) echo train acquisition, the signal-to-noise ratio can be significantly enhanced, allowing for the detection of weak couplings. figshare.com

These advanced double resonance techniques provide unambiguous proof of atomic-level connectivity, which is crucial for building accurate structural models of complex amorphous materials derived from this compound precursors. nih.gov

Solid-State 27Al, 29Si, and 31P NMR for Local Structural Order in Solids and Gels

Crystallographic Analysis of this compound Solids and Related Complexes

Although a crystal structure for simple this compound itself is not readily found in the reviewed literature, crystallographic analyses of related aluminum complexes and other metal lactates provide significant insights into the potential coordination behavior of the lactate ligand with aluminum. researchgate.netresearchgate.netmdpi.com

For instance, studies on other metal lactate complexes, such as those of the rare-earth elements, have revealed diverse structural motifs. mdpi.com These include polymeric chains and discrete monomeric or dimeric molecular units. mdpi.com In these structures, the lactate ligand has been observed to coordinate in a chelating fashion, utilizing both the carboxylate and α-hydroxyl groups. mdpi.com Furthermore, the lactate can also act as a bridging ligand, connecting two metal centers. mdpi.com

In the context of aluminum chemistry, crystallographic studies of aluminum complexes with other ligands, such as those derived from the ring-opening polymerization of lactide, have been reported. researchgate.netnih.gov For example, a five-coordinated aluminum-lactate cation has been structurally characterized, providing a model for the intermediate species in polymerization reactions. nih.gov These studies confirm that aluminum can adopt various coordination geometries, including distorted trigonal bipyramidal and octahedral, when complexed with lactate-related ligands. researchgate.netnih.gov The synthesis and crystallographic characterization of an yttrium lactate complex, Y(Lac)₃(H₂O)₂, show the formation of 2D layers through hydrogen bonding, a feature that could also be present in solid this compound. researchgate.net

The generation of hydrotalcite-like compounds MgₓAlᵧ(OH)₂ₓ₊₂ᵧᵧ/₂·nH₂O in systems containing magnesia and this compound further points to the ability of aluminum to form extended layered structures. arxiv.org While not a direct crystal structure of this compound, the crystallographic parameters of these related compounds offer valuable clues to the structural possibilities. arxiv.org

X-ray Diffraction (XRD) for Bulk Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. lucideon.com It provides detailed information on phase composition, percent crystallinity, and other physical properties. lucideon.com When a sample is irradiated with monochromatic X-rays, diffraction occurs if the arrangement of atoms satisfies the Bragg equation, producing a spectrum characteristic of the material's chemical composition and phase. lucideon.com

In the context of this compound, XRD is employed to identify the crystalline phases present in a bulk sample. For instance, studies on Al2O3-MgO refractories containing this compound have utilized XRD to identify the phases formed during curing, such as periclase (MgO), brucite [Mg(OH)2], and hydrotalcite-like phases. arxiv.org The presence of various peaks in an XRD pattern indicates well-defined planes within the crystal structure. researchgate.net The sharpness and intensity of these peaks can provide information about the degree of crystallinity; sharp peaks are indicative of a highly crystalline material, while broad halos suggest an amorphous nature. researchgate.net Analysis of XRD patterns can also reveal size-dependent peak broadening, which is particularly relevant for nanoscale materials. acs.org

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Phase Identification | Identifies the specific crystalline forms present in a sample. | Determines the phases of this compound and any co-existing compounds in a mixture. arxiv.org |

| Crystallinity | Quantifies the proportion of crystalline to amorphous material. | Assesses the overall crystalline quality of bulk this compound powder. researchgate.net |

| Crystallite Size | Estimates the size of the coherent crystalline domains. | Provides insights into the microstructure of this compound particles. lucideon.com |

| Unit Cell Parameters | Determines the dimensions of the basic repeating unit of the crystal structure. | Characterizes the fundamental crystal lattice of this compound. lucideon.com |

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) is an instrumental technique for determining the precise three-dimensional arrangement of atoms within a single crystal. fzu.czuol.de This method allows for the resolution of molecular structures at the atomic level, providing exact coordinates for each atom. uol.de From these coordinates, crucial geometric parameters such as bond lengths and angles can be calculated. uol.de

For this compound, SCXRD studies have been instrumental in elucidating its molecular and supramolecular structure. A study on tris(2-hydroxypropanoate-(L))aluminum(III) determined its crystal structure, revealing a distorted octahedral coordination sphere around the aluminum atom, with oxygen atoms from both the carboxylate and hydroxyl groups acting as donors. The Al-O distances were found to range from 1.86 to 1.91 Å. researchgate.net Another investigation using SCXRD on crystals grown from a commercial this compound solution identified the stoichiometry as Na3[Al(L-Lactate)3]2 * 6 H2O. researchgate.net This study revealed the presence of negatively charged [Al(L-lactate)3]2^3- bis-clusters, where two Al(L-lactate)3 subunits are linked by short, symmetric hydrogen bonds. researchgate.net

Thermal Decomposition Pathways and Mechanistic Investigations

Understanding how this compound behaves under thermal stress is crucial for its application in various processes. Thermal analysis techniques provide detailed information about its decomposition mechanisms, the products formed, and the kinetics of these transformations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. wku.edulibretexts.org This technique is widely used to evaluate the thermal stability of materials. celignis.com Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material, such as melting, crystallization, and decomposition. wku.edu

TGA of plain this compound has shown that the main mass loss occurs at approximately 375°C. arxiv.org This decomposition is generally associated with the formation of amorphous Al2O3, CO(g), and H2O(g). arxiv.org DSC analysis complements TGA by identifying the energetic nature of these transitions. For instance, a significant exothermic peak in the DSC signal between 300-400°C for this compound is attributed to the water-gas shift reaction, where steam interacts with carbon monoxide. researchgate.net In studies of Al2O3-MgO castables, DSC has been used to identify various thermal events, including the withdrawal of free and interlamellar water (50-200°C) and the decomposition of hydrotalcite-like and brucite phases (300-400°C). arxiv.org

| Technique | Temperature Range (°C) | Observed Event | Associated Transformation |

|---|---|---|---|

| TGA | ~375 | Major mass loss | Decomposition of this compound. arxiv.org |

| DSC | 50-200 | Endothermic peak | Free and interlamellar water removal in related systems. arxiv.org |

| DSC | 300-400 | Exothermic peak | Water-gas shift reaction following initial decomposition. researchgate.net |

Identification of Thermal Transformation Products and Intermediates (e.g., Amorphous Alumina)

The thermal decomposition of this compound leads to the formation of various products and intermediates. The primary solid product is typically amorphous alumina (B75360) (Al2O3). arxiv.orgresearchgate.net This transformation is accompanied by the release of gaseous products, including carbon monoxide (CO) and water (H2O). arxiv.org Safety data sheets for this compound also list carbon dioxide (CO2) and fumes of aluminum or aluminum oxide as hazardous decomposition products. fishersci.comfujifilm.com

The process is described as the decomposition of the organic skeleton of the lactate molecule, followed by the combustion of the resulting products. researchgate.net Further heating of the initially formed amorphous alumina can lead to its transformation into various crystalline phases, such as γ-alumina, δ-alumina, and θ-alumina, eventually leading to the most stable α-alumina at higher temperatures. researchgate.net

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of thermal decomposition provides quantitative information about the reaction rates and mechanisms. Isoconversional methods, such as the Friedman method, and model-fitting methods are commonly employed to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α). mdpi.com

While specific kinetic studies solely on this compound are not extensively detailed in the provided context, the principles of such analyses are well-established for related compounds like poly(lactic acid). mdpi.com These studies involve performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to obtain the necessary data for kinetic modeling. mdpi.commdpi.com The activation energy, which represents the energy barrier for the decomposition reaction, can be calculated from these data. For example, kinetic studies on lactic acid evaporation have yielded activation energies around 48-51 kJ·mol⁻¹. researchgate.net Such analyses are crucial for understanding the reaction pathways and predicting the thermal behavior of this compound under different conditions.

Coordination Chemistry and Speciation Equilibria of Aluminum Lactate in Aqueous Systems

Hydrolysis and Complexation Reactions of Aluminum(III) with Lactate (B86563) Ligands

In aqueous environments, the aluminum(III) ion, typically present as the hexaaqua complex [Al(H₂O)₆]³⁺, readily undergoes hydrolysis as the pH increases. canada.ca This process involves the deprotonation of coordinated water molecules to form a series of hydroxide (B78521) complexes such as [Al(OH)]²⁺ and [Al(OH)₂]⁺. canada.ca The solubility of aluminum is at its minimum around pH 6.5. canada.ca

The introduction of lactate ligands, derived from lactic acid, leads to complexation reactions where lactate displaces the coordinated water or hydroxide ions. Lactate can act as a bidentate ligand, coordinating to the aluminum center through both the carboxylate oxygen and the α-hydroxy group oxygen, resulting in the formation of a five-membered chelate ring. acs.org

Formation of Mixed-Ligand Aluminum-Lactate Complexes

The formation of aluminum-lactate complexes is not limited to simple binary species. In environments containing other potential ligands, mixed-ligand complexes can form. These complexes involve the aluminum ion being coordinated simultaneously to lactate and other ligands. The formation and stability of these mixed-ligand complexes depend on the relative concentrations and binding affinities of the competing ligands.

For instance, in systems containing both lactate and other carboxylates or inorganic anions, a variety of mixed-ligand species can be present. The synthesis of such complexes often involves reacting an aluminum salt with the desired ligands in appropriate molar ratios. rdd.edu.iq The resulting complexes can exhibit different coordination geometries and stabilities compared to their parent binary complexes.

Multiple Equilibria Involving Octahedrally Coordinated Aluminum with Diverse Ligands

The aqueous chemistry of aluminum is characterized by a complex network of simultaneous equilibria. Aluminum(III) typically exhibits an octahedral coordination geometry, and in the presence of various ligands like lactate, a dynamic equilibrium exists between different complexed species. acs.orgresearchgate.net These equilibria are influenced by factors such as pH, ligand concentration, and ionic strength. researchgate.net

Research has shown that even with a single ligand like lactate, multiple species can coexist. For example, depending on the lactate-to-aluminum ratio, complexes with 1:1, 2:1, and 3:1 (lactate:aluminum) stoichiometries can form. acs.org Furthermore, the presence of other ligands, both organic and inorganic, introduces additional layers of complexity, leading to a diverse array of octahedrally coordinated aluminum complexes in solution. researchgate.netillinois.edu

pH-Dependent Speciation and Stability of Aluminum Lactate Complexes

The speciation of this compound is highly dependent on the pH of the aqueous solution. rdd.edu.iq At acidic pH values (below 4), the free aluminum ion and lower-order lactate complexes tend to dominate. As the pH increases, hydrolysis reactions become more significant, leading to the formation of hydroxo- and mixed hydroxo-lactate aluminum complexes. The stability of these complexes is also pH-dependent, with certain species being more stable within specific pH ranges. For example, the Al(Lac)²⁺ complex is most relevant in the pH range of 4 to 5. researchgate.net

Influence of Organic and Inorganic Ligands on Aluminum Speciation Profiles

The presence of other organic and inorganic ligands in the system can significantly alter the speciation profile of aluminum. rdd.edu.iq Stronger complexing agents can compete with lactate for coordination to the aluminum ion, thereby influencing the distribution of aluminum among different species. For instance, ligands such as citrate (B86180) and fluoride (B91410) can form highly stable complexes with aluminum, potentially displacing lactate from the coordination sphere. mdpi.comnih.gov The relative concentrations of these competing ligands and their respective stability constants with aluminum determine the final speciation in a given matrix. canada.ca

Analytical Methodologies for Aluminum Speciation in Complex Matrices

Determining the different species of aluminum in complex matrices like environmental or biological samples presents a significant analytical challenge. mdpi.com The low concentrations of individual species and the potential for the equilibria to shift during analysis require sophisticated analytical techniques.

Chromatographic Separation Coupled with Spectrometry (e.g., LC-ICP-MS)

A powerful technique for the speciation of aluminum is the hyphenation of liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netmdpi.com LC, particularly ion-exchange chromatography, is used to separate the different aluminum complexes based on their charge and size. researchgate.netresearchgate.net The separated species are then introduced into the ICP-MS, which provides highly sensitive and element-specific detection of aluminum. researchgate.net

This combination allows for the quantification of individual aluminum species, such as free Al³⁺, and various inorganic and organic complexes, including those with lactate. researchgate.netmdpi.com The method can be tailored by adjusting the chromatographic conditions, such as the mobile phase composition and pH, to achieve the desired separation of the target aluminum species. researchgate.netspeciation.net

Potentiometric Titration and Spectrophotometric Approaches

Potentiometric and spectrophotometric methods are fundamental techniques for investigating the speciation and stability of metal-ligand complexes in solution.

Potentiometric Titration has been effectively used to study the binding of aluminum to various ligands, including those relevant to biological systems. science.gov This method allows for the determination of the "formal" hydrolysis ratio of solutions containing aluminum, which is crucial for understanding its speciation. core.ac.uk Studies using potentiometry have demonstrated a strong coordination interaction between aluminum and lactic acid in aqueous solutions. core.ac.uk It has been observed that increasing the concentration of lactic acid can cause existing aluminum species, such as monomers and dimers, to convert into new aluminum-lactate chelates through a process of acidic hydrolysis. core.ac.uk

Complexometric titrations can also be employed for the determination of aluminum ions. For instance, mixtures of aluminum and magnesium ions can be analyzed automatically via potentiometric titration by adding a complexing agent like 1,2-diaminocyclohexanetetraacetic acid (DCTA) and then back-titrating the excess with a copper(II) sulfate (B86663) solution. metrohm.commetrohm.com While this method is for quantification rather than speciation, it relies on the fundamental principles of complex formation that govern aluminum's interaction with ligands like lactate. A direct potentiometric titration method for aluminum has also been proposed using a fluoride ion titrant and a custom aluminum electrode, highlighting the versatility of this technique for aluminum analysis. asianpubs.org

Spectrophotometric Approaches are used to quantify aluminum concentrations and can be adapted to study speciation. illinois.edu These methods typically involve the reaction of aluminum with a chromogenic reagent to form a colored complex that can be measured with a UV-Vis spectrophotometer. uitm.edu.my For example, reagents like eriochrome cyanine (B1664457) R (ECR) and xylenol orange form stable, colored complexes with aluminum(III) at specific pH values. researchgate.net The absorbance of these complexes is proportional to the aluminum concentration.

While often used for determining total aluminum, spectrophotometric methods can be operationally defined to distinguish between different fractions of aluminum. For instance, by using a rapid extraction of an aluminum-oxine complex into an organic solvent followed by analysis, it is possible to quantify the labile fraction of aluminum. illinois.edu The choice of method, sample pH, and presence of interfering ions like fluoride or certain organic matter can influence which aluminum species are detected. illinois.eduresearchgate.net

Theoretical and Computational Modeling of Speciation

Computational modeling provides a powerful tool for predicting the chemical forms (species) of elements in complex solutions, complementing experimental data from techniques like potentiometry and spectrophotometry. surfacesciencewestern.com These models use thermodynamic databases of equilibrium constants to calculate the distribution of species under defined conditions. wikipedia.org

Application of Chemical Equilibrium Modeling Software (e.g., JESS, Hydra/Medusa, Visual Minteq, MINEQL, WHAM)

Several specialized software packages are used to model the speciation of aluminum in aqueous environments, including in the presence of lactate.

JESS (Joint Expert Speciation System) , Hydra/Medusa , and Visual Minteq have been used to model the chemical speciation of this compound, particularly in the context of its bioavailability in synthetic sweat solutions. researchgate.netsurfacesciencewestern.comuwo.ca These models calculate the concentrations of different chemical species based on input parameters like salt type, concentration, pH, and the composition of the solution. researchgate.netsurfacesciencewestern.com

Modeling studies using these programs have shown that the bioavailability of aluminum from this compound is highly dependent on pH and the composition of the surrounding medium. researchgate.netuwo.ca

At higher pH values (above 6), this compound species were found to be the dominant bioavailable form in all modeled sweat solutions. researchgate.netuwo.ca

At lower pH values (below 6), the speciation of aluminum ions was heavily influenced by the presence of other organic ligands, such as acetate (B1210297) and glycine (B1666218), which form stable complexes with the metal. researchgate.netuwo.ca

Increasing the concentration of this compound generally leads to a higher concentration of bioavailable species, especially at pH values above 6. surfacesciencewestern.comuwo.ca

The choice of aluminum salt significantly impacts bioavailability. Modeling demonstrated a higher bioavailability for this compound compared to aluminum chloride (AlCl₃) under certain conditions, which aligns with clinical observations. surfacesciencewestern.comuwo.ca

Visual Minteq , a freeware chemical equilibrium model, can simulate changes in chemical composition during titrations and calculate the speciation of inorganic ions and complexes in water. vminteq.comresearchgate.net It can be used to calculate the natural pH of solutions after the addition of aluminum salts. surfacesciencewestern.com

WHAM (Windermere Humic Aqueous Model) is another key model used to calculate the chemical speciation of aluminum, particularly its interaction with organic matter like humic and fulvic acids. nih.govceh.ac.ukceh.ac.uk While often applied to environmental waters, its principles are relevant for any aqueous system containing aluminum and organic ligands. nih.gov WHAM can predict the distribution of aluminum between inorganic forms and organically-complexed forms. nih.gov

MINEQL is a foundational chemical equilibrium model, with its mathematical structure being incorporated into later models like MINTEQ. researchgate.net Along with WHAM and others, it is recognized as a valuable tool for the speciation modeling of aluminum. mdpi.com

These computational tools are essential for interpreting experimental results and predicting the behavior of this compound in various aqueous systems. The data generated from such models can provide detailed insights into the distribution of different aluminum species.

Interactive Data Table: Predicted Aluminum Speciation from this compound in Different Sweat Solutions

The following table summarizes findings from a chemical speciation modeling study using JESS. It shows the dominant predicted bioavailable species of aluminum when this compound is introduced into three different synthetic sweat solutions (A, B, and C, with varying organic ligand content) across a range of pH values. researchgate.net

| pH Range | Sweat Solution A (Low Organic Ligands) | Sweat Solution B (Higher Organic Ligands) | Sweat Solution C (Intermediate Organic Ligands) |

| < 6 | Dependent on other available ligands | Dominated by complexes with acetate and glycine | Dependent on other available ligands |

| > 6 | This compound complexes | This compound complexes | This compound complexes |

This table is based on qualitative descriptions from the cited research. researchgate.netuwo.ca The models predict that at lower pH, competition from other ligands present in the sweat models (like acetate and glycine in Sweat B) dictates speciation, while at higher pH, lactate complexes dominate regardless of the sweat composition. researchgate.netuwo.ca

Aluminum Lactate in Advanced Materials Science and Engineering

Sol-Gel Derived Alumina-Based Materials

The sol-gel process offers a low-temperature route to produce highly homogeneous and pure ceramic and glass materials. Aluminum lactate (B86563) is an attractive precursor for these methods because it can form stable aqueous solutions that allow for precise control over hydrolysis and condensation reactions, which are fundamental to the sol-gel process. researchgate.netresearchgate.net This control is paramount in engineering materials with specific microstructures and properties.

Aluminum lactate is a key ingredient in the sol-gel synthesis of various multi-component, alumina-based amorphous gels and glasses. This method allows for the creation of glass-forming systems that are often wider in compositional range than what is achievable through traditional high-temperature melt-cooling techniques. researchgate.net

For aluminophosphate glasses, the process involves using this compound and phosphoric acid as the primary precursors. researchgate.net The formation of transparent and homogeneous gels is strongly linked to the presence of mixed aluminum-lactate-water complexes in the initial solution. researchgate.net The introduction of phosphoric acid leads to a series of equilibria involving octahedrally coordinated aluminum complexes with a mix of lactate, phosphate (B84403), and water ligands. researchgate.net Subsequent heat treatment of the resulting xerogels leads to further polymerization and the formation of a glass network with AlO₄, AlO₅, and AlO₆ coordination states. researchgate.net

Similarly, aluminoborosilicate and sodium aluminosilicate (B74896) glasses can be synthesized using this compound in combination with precursors like tetraethylorthosilicate (TEOS), boric acid, and sodium acetate (B1210297). researchgate.netrsc.org The sol-gel route facilitates the creation of fully polymerized tetrahedral networks at annealing temperatures significantly lower than melt-cooling methods. rsc.org For instance, glasses annealed at 600 °C can exhibit mesoporous characteristics with high surface areas. rsc.org

Table 1: Research Findings on Sol-Gel Synthesis of Alumina-Based Glasses Using this compound

| Glass System | Co-Precursors | Key Findings | References |

| Aluminophosphate (Al₂O₃–P₂O₅) | Phosphoric acid | Enables a wider glass-forming range (P/Al ratio 0.5 to 3.0) than melt-cooling. The process involves mixed aluminum-lactate-phosphate complexes. | researchgate.net |

| Sodium Aluminophosphate | Sodium polyphosphate | Allows for the synthesis of homogeneous glasses with high alumina (B75360) content. The gel-to-glass conversion produces structures similar to those from high-temperature melts. | researchgate.netnih.gov |

| Aluminoborosilicate | Boric acid, Tetraethylorthosilicate (TEOS) | This compound serves as a convenient precursor for creating stable aluminoborate and aluminoborosilicate glasses via a sol-gel route. | researchgate.netrsc.org |

| Sodium Aluminosilicate | Tetraethylorthosilicate (TEOS), Sodium acetate | A new sol-gel route produces mesoporous glasses with high surface areas (up to 335 m²/g) at annealing temperatures around 600 °C. | rsc.org |

| Pure Alumina (Al₂O₃) | None (self-reaction) | A sol-gel route using only this compound can produce a true, single-component alumina glass, a material not obtainable by conventional melt-quenching. | researchgate.net |

This compound is an effective and economical aluminum source for the sol-gel fabrication of ceramic fibers, such as mullite (B73837) (3Al₂O₃·2SiO₂) fibers. tandfonline.comresearchgate.net The process typically begins with the preparation of an this compound solution, which is then mixed with a silica (B1680970) source like TEOS or silica sol to achieve the desired Al/Si molar ratio. tandfonline.comresearchgate.net This precursor solution is concentrated to form a spinnable sol. Gel fibers are then drawn from this sol and subjected to drying and a multi-stage heat treatment process. tsijournals.comresearchgate.net

During sintering, the amorphous gel fibers undergo phase transformations. Research shows that at lower temperatures (e.g., 1200°C), the fibers may remain in an amorphous state or begin to crystallize. researchgate.netresearchgate.net As the temperature increases to 1400°C or higher, the complete transformation to crystalline mullite occurs, often accompanied by the development of a dense microstructure with a uniform diameter. tandfonline.comresearchgate.net In some cases, mullite whiskers with a high aspect ratio have been observed to form on the fiber surfaces at elevated temperatures. researchgate.net

Table 2: Research Findings on Mullite Fiber Fabrication from this compound

| Silica Source | Sintering Temperature | Resulting Phase & Microstructure | References |

| Tetraethylorthosilicate (TEOS) | 1200°C | Complete transformation to mullite fibers with a uniform diameter and dense microstructure. | tandfonline.comresearchgate.net |

| Silica Sol | 1200°C | Fibers present as an amorphous phase with a rough surface. | researchgate.net |

| Silica Sol | 1400°C | Mullite and silica phases are obtained; mullite whiskers observed on the fiber surface. | researchgate.net |

| Tetraethylorthosilicate (TEOS) & Magnesia | 1200°C | Composite fibers containing mullite, silica, and enstatite phases are formed with a smooth surface. | tsijournals.com |

A significant advantage of using this compound in sol-gel synthesis is the ability to exert fine control over the microstructure and phase evolution of the final material. openrepository.com The homogeneity of the precursor sol, where different components are mixed at a molecular level, directly influences the quality and properties of the resulting ceramic or glass. openrepository.com

Control over the microstructure begins in the solution stage. Parameters such as pH and the concentration of precursors determine the nature of the aluminum complexes in the sol. researchgate.netrsc.org For example, in the synthesis of aluminophosphate glasses, the pH of the precursor solution must be optimized to ensure the formation of transparent gels. researchgate.net During the gel-to-glass or gel-to-ceramic transition, the heat treatment schedule (heating rate and temperature) is a critical factor. In the fabrication of mullite fibers, a controlled heating rate allows for the gradual removal of organic components and prevents the formation of cracks, while the final sintering temperature dictates the crystalline phase and grain size. tandfonline.comresearchgate.net The sol-gel process using this compound allows for the formation of fully polymerized networks at temperatures far below those required for conventional melting, which helps in retaining desired features like mesoporosity. rsc.org

Fabrication of Ceramic Fibers (e.g., Mullite Fibers) from this compound Precursors

Role in Refractory Systems and Inorganic Binder Chemistry

In the field of high-temperature refractory materials, particularly monolithic castables, this compound serves as a crucial additive for controlling chemical reactions and developing robust binding systems.

In magnesia (MgO)-bonded refractory castables, the hydration of MgO to form magnesium hydroxide (B78521) (brucite, Mg(OH)₂) is a critical reaction that can also be destructive due to its expansive nature. arxiv.orgpaperswithcode.com Uncontrolled brucite formation can lead to cracking and spalling during the drying and heating stages. This compound is used as an additive to modify this hydration behavior. arxiv.orgresearchgate.net

Research has shown that adding small amounts (e.g., 0.5 to 1.0 wt%) of this compound to MgO-containing castables alters the primary hydration product. arxiv.orgresearchgate.net Instead of forming primarily brucite, the system is driven towards the formation of hydrotalcite-like compounds. arxiv.orgpaperswithcode.com This change in hydration products can lead to several beneficial effects, including a longer setting time for certain magnesia sources, which allows for better stress accommodation within the microstructure. researchgate.netresearchgate.net Furthermore, the addition of this compound has been demonstrated to improve the permeability and green mechanical strength of the castables, leading to crack-free samples with enhanced resistance to explosive spalling during rapid heating. arxiv.orgpaperswithcode.com

Table 3: Reported Effects of this compound (AL) in Al₂O₃-MgO Castables

| AL Content (wt%) | Effect on Setting Time | Effect on Green Mechanical Strength | Effect on Permeability & Spalling Resistance | References |

| 0.5 - 1.0 | Longer setting time observed with dead-burnt or fumed magnesia sources. | Enhanced green mechanical strength after curing and drying. | Improved permeability and greater explosion/spalling resistance during heating. | arxiv.orgpaperswithcode.comresearchgate.net |

| 1.0 | - | - | Favored the design of refractories with enhanced properties and no explosion under severe heating conditions (20°C/min). | arxiv.orgresearchgate.net |

The primary mechanism by which this compound modifies magnesia-bonded systems is through its role as a chelating agent and a source of aluminum ions, which promotes the in-situ formation of hydrotalcite-like compounds. arxiv.orgresearchgate.net Hydrotalcites are layered double hydroxides (LDHs) with the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. scirp.orgusm.my

In MgO-Al₂O₃ castables, this compound provides the trivalent Al³⁺ ions that can substitute for divalent Mg²⁺ ions in a brucite-like hydroxide layer, creating a net positive charge. arxiv.org This positive charge is balanced by interlayer anions (like CO₃²⁻ or OH⁻), resulting in the formation of a hydrotalcite-like phase, such as Mg₆Al₂(OH)₁₆·4H₂O. arxiv.orgresearchgate.net This phase precipitates in the castable's microstructure and acts as a binding agent. researchgate.net The formation of this LDH phase is preferential over the formation of brucite, mitigating the large volume expansion associated with brucite growth and thus preventing the cracking of the refractory material. researchgate.netarxiv.org This engineered phase formation is a key strategy for developing durable, crack-free refractory linings. arxiv.org

Impact on Mechanical Properties, Permeability, and Microstructural Evolution of Refractories

The incorporation of this compound as an additive in refractory castables, particularly those bonded with magnesia (MgO) or composed of alumina (Al2O3), has been shown to significantly influence their physical and mechanical properties. Its primary role involves altering the hydration behavior and subsequent phase development within the refractory matrix during curing and drying. researchgate.netpaperswithcode.com

In MgO-bonded castables, the addition of this compound mitigates challenges associated with the hydration of magnesia. researchgate.net Typically, MgO reacts with water to form magnesium hydroxide (Mg(OH)2 or brucite), a transformation accompanied by a significant volume expansion (approximately 2.5-fold) that can induce cracking in the consolidated refractory structure. researchgate.net Research indicates that this compound acts as a chelating agent for Mg2+ ions, promoting the formation of hydrotalcite-like phases (MgxAly(OH)2x+2yy/2·nH2O) instead of brucite. arxiv.orgresearchgate.net This alternative hydration pathway is crucial because it helps to avoid the detrimental expansion and cracking associated with brucite formation. researchgate.netarxiv.org

The result of this altered microstructural evolution is the development of crack-free refractory pieces with enhanced green mechanical strength after curing and drying. researchgate.netpaperswithcode.com Studies have demonstrated that adding 0.5 wt.% to 1.0 wt.% of this compound to Al2O3-MgO castables leads to improved permeability. researchgate.netarxiv.org This increased permeability is beneficial as it facilitates the escape of water vapor during the initial heating, thereby improving the spalling resistance and preventing explosive failure under rapid heating conditions. researchgate.netpaperswithcode.com For instance, castables with 1.0 wt.% this compound have shown no explosion when subjected to severe heating at 20°C/min. paperswithcode.com

In alumina-based castables using calcium carbonate as a binder, this compound addition has also been investigated as an alternative to traditional calcium aluminate cement (CAC). The addition of this compound (from 0.25 to 1.0 wt%) was found to continuously enhance the cold mechanical strength after drying at 110°C, with strength increasing from 1.72 MPa without lactate to 4.89 MPa with it. researchgate.netscienceopen.com This improvement is attributed to the formation of an this compound-based gel that reinforces the microstructure. scielo.br However, this gel decomposes at around 300-400°C, which can increase porosity and affect the sintering process at higher temperatures. scielo.br Despite this, the mechanical properties at elevated temperatures (600-1500°C) were found to be similar or even superior to those of cement-bonded castables. scielo.brscielo.br

Table 1: Effect of this compound (AL) on Refractory Properties

| Property | Refractory System | AL Addition (wt.%) | Observation | Source(s) |

|---|---|---|---|---|

| Hydration Product | MgO-bonded castables | 0.5 - 1.0 | Favors formation of hydrotalcite-like phases over Mg(OH)2. | researchgate.netarxiv.orgresearchgate.net |

| Green Mechanical Strength | MgO-bonded castables | 0.5 - 1.0 | Improved strength and crack-free samples. | researchgate.netpaperswithcode.comarxiv.org |

| Green Mechanical Strength | Alumina-calcium carbonate castables | 0.25 - 1.0 | Cold modulus of rupture increased after drying (110°C). | researchgate.netscielo.br |

| Permeability | MgO-bonded castables | 0.5 - 1.0 | Improved permeability. | researchgate.netarxiv.org |

| Spalling Resistance | MgO-bonded castables | 1.0 | Enhanced resistance; no explosion at 20°C/min heating rate. | researchgate.netpaperswithcode.com |

| Setting Time | MgO-bonded castables | Not specified | Longer setting time observed. | paperswithcode.com |

| High-Temperature Strength | Alumina-calcium carbonate castables | 0.5 | Cold and hot modulus of rupture similar or higher than cement-bonded castables in the 600-1500°C range. | scielo.br |

| Microstructure | Alumina-calcium carbonate castables | 0.5 | Formation of an this compound gel reinforces the structure at low temperatures; decomposition around 375°C increases porosity. | scielo.br |

Interactions with Inorganic Matrices and Pigment Stabilization

This compound's chemical properties enable it to interact effectively with inorganic materials, finding applications in pigment stabilization and surface modification. Its ability to form complexes and gels is central to its function in these areas. atamanchemicals.comcore.ac.uk

Suspension and Dispersion Mechanisms in Pigment and Coating Systems

In coating and paint formulations, maintaining a stable and uniform dispersion of pigments is essential for aesthetic and functional performance. This compound has been used to help suspend pigments, particularly in oil-based systems, to prevent separation. atamanchemicals.com It can reduce the amount of oil required to wet the pigment by forming a gel with the oil, which also increases the body of the paint, thus requiring less pigment. atamanchemicals.com

The challenge of pigment dispersion is particularly pronounced in water-based systems, especially with metallic pigments like aluminum. Aluminum metal reacts with water, which can lead to gas formation and negatively impact the paint's finish and stability. eckart.net To counteract this, pigments can be stabilized by coating them with a protective layer, such as silicate, or by using additives in the binder to prevent water from reaching the pigment surface. eckart.net this compound, as a salt of a weak acid and a metal ion, can participate in forming such stabilizing complexes in aqueous solutions. core.ac.uk Its ability to hydrolyze and form aluminum hydroxide species allows it to interact with pigment surfaces and the surrounding medium, aiding in dispersion. jcatalysis.com

The process often involves the precipitation of water-soluble dyes with metal salts like this compound to form "lakes," which are organic-inorganic pigments. researchgate.net This process stabilizes the dye molecules through the formation of coordinate bonds and chelation, improving their resistance to solvents, light, and temperature. researchgate.net These stabilized lake pigments show high tinctorial strength and can be uniformly dispersed in various media, including polymers. researchgate.netresearchgate.net

Role in Surface Modification and Adhesion Promotion

Surface modification is a key strategy for improving the interaction between different materials, and this compound has been utilized for this purpose. It can alter the surface properties of inorganic particles to enhance their dispersion and biological or chemical reactivity. tandfonline.comnih.govuic.edu For example, treating quartz particles with this compound has been shown to modify their surface properties and alter their biological activity. tandfonline.comnih.gov Similarly, surface modification of nanoscale iron particles with this compound can retard their agglomeration and improve their transport in porous media. uic.eduascelibrary.org

This principle of surface modification extends to promoting adhesion between a coating and an inorganic substrate. Adhesion promotion technologies are critical for ensuring the durability of coatings on materials like metal and glass. aculon.com While not always directly involving this compound, these technologies often rely on creating chemical bridges between the substrate and the coating. This compound can facilitate this by interacting with inorganic surfaces. The aluminum ion (Al³⁺) has a strong affinity for oxygen-donor sites, such as carboxylate and phosphate groups found on surfaces and in binders. nih.gov

By forming complexes, this compound can act as a coupling agent, improving the bonding between a pigment or polymer and an inorganic matrix. atamanchemicals.com This is particularly relevant in creating functional coatings where a strong bond is necessary to prevent delamination. aculon.com The modification of a surface with functional groups that can form strong covalent bonds or polar interactions is a common strategy to enhance adhesion. scrivenerpublishing.com The use of aluminum compounds to form stable Al-O-C bonds is one such mechanism that can significantly improve the peel strength of laminates. scrivenerpublishing.com

Catalytic Applications and Polymerization Chemistry Involving Aluminum Lactate Complexes

Aluminum Lactate (B86563) as a Catalyst Precursor in Organic Transformations

Aluminum salts and complexes serve as effective precursors for catalytically active species in several organic transformations, particularly in the conversion of biomass-derived carbohydrates into valuable organic acids. While direct use of aluminum lactate as a starting precursor is less documented, related aluminum salts like aluminum nitrate (B79036) are used to generate the active catalyst in situ. ncsu.edu

In aqueous media, aluminum nitrate has been successfully used as a catalyst precursor for the conversion of sugars such as fructose, glucose, and sucrose (B13894) into lactic acid, levulinic acid, and formic acid. ncsu.edu The prevailing hypothesis suggests that under reaction conditions, cationic hydroxyl-aluminum complexes with the general formula [Al(OH)h]⁽³⁻ʰ⁾⁺ are formed. ncsu.edu These species possess strong Lewis acid character and are believed to be the true catalytic agents. ncsu.edu The Lewis acidity of these aluminum complexes is crucial for facilitating the retro-aldol splitting of hexose (B10828440) sugars into two triose units, which then convert to lactic acid. ncsu.edumdpi.com The small cationic radius of aluminum is thought to favor the binding of the metal ion to the hydroxyl groups of the sugar, thereby facilitating the cleavage of carbon-carbon bonds necessary for lactic acid formation. ncsu.edu

Similarly, aluminum-based metal-organic frameworks (MOFs), such as MIL-101(Al)-NH2, have demonstrated water-tolerant Lewis acidity, enabling the selective isomerization of dihydroxyacetone to lactic acid. researchgate.net The reaction proceeds via the dehydration of dihydroxyacetone to pyruvaldehyde, followed by a MOF-facilitated rehydration to yield lactic acid. researchgate.net These examples highlight the utility of aluminum-based precursors in generating active Lewis acid catalysts for key organic transformations.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Aluminum complexes are among the most efficient and well-controlled catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, which are used to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netmdpi.com Aluminum alkoxides are typically the active initiators in these systems. researchgate.nettandfonline.com

The ROP of cyclic esters catalyzed by aluminum complexes generally proceeds via a coordination-insertion mechanism. researchgate.netmdpi.comresearchgate.net This process involves several key steps:

Coordination: The cyclic ester monomer coordinates to the Lewis acidic aluminum center of the catalyst. nih.govrsc.org

Insertion: The coordinated monomer is then attacked by a nucleophilic group, typically an alkoxide, which is bonded to the aluminum center. This leads to the cleavage of the ester's acyl-oxygen bond and the insertion of the monomer into the aluminum-alkoxide bond. researchgate.netmdpi.com

Propagation: The newly formed alkoxide end-group can then coordinate and ring-open subsequent monomer units, leading to chain growth. rsc.org

The structure of the ligand supporting the aluminum center and the resulting coordination geometry have a profound impact on the catalyst's activity and the stereochemistry of the resulting polymer. mdpi.comnih.gov

Electronic Effects: The electronic properties of the ligand can modify the Lewis acidity of the aluminum center. Electron-withdrawing groups on the ligand generally increase the metal's Lewis acidity, which can enhance monomer coordination and facilitate activation, leading to higher catalytic activity. mdpi.comrsc.org Conversely, electron-donating groups can decrease Lewis acidity and slow the rate of polymerization. rsc.orgmdpi.com

Steric Effects: The steric bulk of the ligands around the aluminum center plays a crucial role. Bulky substituents can hinder the approach and coordination of the monomer, leading to lower catalytic activity. mdpi.comnih.gov However, a well-designed chiral ligand environment is essential for stereoselective polymerization, particularly for rac-lactide, to produce isotactic or heterotactic PLA. researchgate.netacs.org For instance, chiral salen-type aluminum complexes have been used to synthesize optically active, isotactic polylactide. researchgate.netrsc.org

Coordination Geometry: The coordination number and geometry of the aluminum complex are critical. Many active catalysts feature four- or five-coordinate aluminum centers. researchgate.netresearchgate.net The ability of the complex to adopt a higher coordination number during the monomer coordination and insertion step is vital for the catalytic cycle to proceed. researchgate.net Dinuclear aluminum complexes have also been studied, showing that cooperative effects between metal centers can enhance catalytic activity compared to their mononuclear counterparts. researchgate.net

The table below summarizes the performance of various aluminum complexes in the ROP of cyclic esters, illustrating the influence of ligand structure.

| Catalyst / Ligand | Monomer | Conditions | Conversion | Mₙ ( g/mol ) | Đ (PDI) | Ref. |

| (BpyBph)AlCl / [PPN]Cl | MAH/PO | - | High Activity (TOF = 36 h⁻¹) | High | 1.28 | mdpi.com |

| (salen)AlCl / [PPN]Cl | MAH/PO | - | Low Activity (TOF = 6.0 h⁻¹) | Low | - | mdpi.com |

| Al-1 / [PPN]Cl (preactivated in PO) | rac-lactide | RT, THF | >95% (2h) | 18,900 | 1.10 | researchgate.net |

| Salen-type Al-alkoxide (14) | rac-lactide | 70 °C, Toluene | 19% | - | - | rsc.org |

| (L¹ᵃ)AlMe₂ / BnOH | rac-lactide | 80 °C, Toluene, 24h | 93% | 7,600 | 1.19 | acs.org |

| Al(OTf)₃ / Glycerol | L-lactide | 100 °C, 6h | 73% | 18,200 | 1.20 | researchgate.net |

Scroll right to view the full table.

Aluminum complexes are versatile catalysts for the synthesis of a wide range of aliphatic polyesters. mdpi.com High molecular weight poly(lactic acid) is typically produced via the ROP of lactide, as direct polycondensation of lactic acid often yields low molecular weight polymers. tandfonline.comnih.gov Aluminum alkoxides are common catalysts for this ROP process. tandfonline.commdpi.com

Aluminum complexes bearing salicylaldiminato ligands, for example, are effective initiators for the ROP of ε-caprolactone, L-lactide, rac-lactide, and glycolide (B1360168). mdpi.com These catalyst systems can produce polymers with controlled molecular weights and narrow molecular weight distributions, indicative of a living polymerization process. researchgate.net The choice of catalyst and reaction conditions allows for the synthesis of various polymer architectures, from random and block copolymers to stereoregular homopolymers. mdpi.comtandfonline.com For instance, the copolymerization of lactide and glycolide using aluminum catalysts yields poly(lactide-co-glycolide) (PLGA), a copolymer widely used in biomedical applications. mdpi.com

Influence of Ligand Structure and Coordination Geometry on Catalytic Activity and Stereoselectivity

Mechanistic Studies of Aluminum-Mediated Catalysis

Detailed mechanistic studies, often employing Density Functional Theory (DFT) calculations, have provided deep insights into aluminum-mediated ROP. researchgate.netmdpi.comresearchgate.net These studies confirm that the coordination-insertion pathway is the most common mechanism. researchgate.netresearchgate.net

The rate-determining step can vary depending on the monomer. For the polymerization of ε-caprolactone initiated by aluminum ketiminate complexes, DFT calculations have shown that the insertion of the alkoxide into the monomer's carbonyl group is the rate-determining step. mdpi.comresearchgate.net In contrast, for L-lactide polymerization with the same catalysts, the subsequent C-O bond cleavage step of the ring-opening process has the highest energy barrier and is thus rate-determining. mdpi.comresearchgate.net This difference in the rate-determining step helps explain why higher reaction temperatures are often required for L-lactide polymerization compared to ε-caprolactone. mdpi.com

Mechanistic investigations also elucidate the role of co-catalysts or activators. In some systems, onium salts like bis(triphenylphosphine)iminium chloride ([PPN]Cl) are used to activate a pre-catalyst, such as an aluminum chloride complex. mdpi.comresearchgate.net The chloride ion from the salt can react with the initial aluminum complex to form a more active six-coordinate aluminate species, which facilitates the initiation of polymerization. mdpi.comresearchgate.net DFT studies have been instrumental in mapping these complex activation and propagation pathways, aiding in the rational design of more efficient and selective catalysts. mdpi.comresearchgate.net

Environmental Dynamics and Geochemistry of Aluminum Lactate

Environmental Fate and Transport Mechanisms of Aluminum Lactate (B86563)

The environmental fate of aluminum is significantly controlled by its speciation, which in turn is influenced by environmental factors like pH and the presence of complexing agents. cdc.gov As a salt of a low-molecular-weight organic acid, aluminum lactate's presence can enhance the mobilization of aluminum in the environment.

This compound is characterized as a white powder that is soluble in water. wikipedia.org Specific solubility has been reported as 50 g/L in water at 20°C. georgeweil.com Due to its water solubility, it is considered likely to be mobile in the environment. fishersci.com Its nature as a relatively stable and hydrophilic (water-loving) complex further supports its potential for transport within aqueous systems. jst.go.jp The lactate anion can form complexes with aluminum, contributing to its dissolution and subsequent mobility in water.

| Property | Value | Source(s) |

| Physical State | White powder | wikipedia.org |

| Solubility in Water | 50 g/L (at 20°C) | georgeweil.com |

| pH of 5% Solution | 3-4 | scbt.com |

| Environmental Mobility | Likely mobile due to water solubility | fishersci.com |

The behavior of aluminum in the environment is intricately linked to pH. Generally, aluminum's solubility is at a minimum in the pH range of 5.5 to 6.5. canada.cawho.int Under more acidic (pH < 5.5) or alkaline (pH > 8) conditions, its solubility increases. canada.ca this compound solutions are acidic, with a 5% solution exhibiting a pH between 3 and 4. scbt.com This inherent acidity can influence the local pH of an environment, potentially increasing the mobilization of aluminum. uic.edu

The lactate ion, being an organic ligand, can form complexes with aluminum. Modeling studies indicate that the aluminum-lactate complex, specifically Al(Lac)²⁺, is most relevant in the pH range of 4 to 5, though it may only account for a fraction of the total aqueous aluminum. researchgate.net The formation of such soluble organo-aluminum complexes is a key factor in aluminum transport. cabidigitallibrary.org

Natural organic matter (NOM) present in soil and water plays a crucial role. Organic matter can form stable complexes with aluminum, keeping it dissolved in solution and enhancing its mobility, especially in soils rich in such materials. cdc.govcanada.ca Studies have shown that NOM can prevent the precipitation of aluminum, thereby maintaining higher concentrations of dissolved aluminum in the water column. researchgate.net

Mobility and Solubility in Varied Aqueous Environments

Interfacial Phenomena and Adsorption Studies

The interaction of dissolved aluminum species with mineral surfaces is a critical process controlling its transport and bioavailability. These interactions often occur at the mineral-water interface and involve adsorption onto surfaces like clays (B1170129) and aluminum oxides.

Boehmite (γ-AlOOH) is an aluminum oxide hydroxide (B78521) mineral with surface hydroxyl groups that can interact with dissolved ions. nih.gov The adsorption of organic acids onto such mineral surfaces can occur through different mechanisms, including the formation of inner-sphere complexes (direct chemical bonding) or outer-sphere complexes (electrostatic attraction). researchgate.net

| Mineral Studied | Ligand | Adsorption Mechanism | Method | Source(s) |

| Montmorillonite | Lactate | Outer-sphere complex (electrostatic interaction) | ATR-FTIR Spectroscopy, Macroscopic Adsorption Measurements | researchgate.net |

| Montmorillonite | Citrate (B86180) | Inner-sphere surface complex | ATR-FTIR Spectroscopy, Macroscopic Adsorption Measurements | researchgate.net |

Contributions to Biogeochemical Cycling of Aluminum

The biogeochemical cycle of aluminum is predominantly lithospheric, with the vast majority of aluminum residing in the Earth's crust in minerals. wikipedia.org The mobilization and transport of aluminum from these mineral sources into soil, water, and eventually the biosphere are key aspects of its cycle.

The formation of soluble and mobile organo-aluminum complexes is a primary pathway for aluminum transport. cabidigitallibrary.org Compounds like this compound exemplify this mechanism. By complexing with aluminum, the lactate anion increases the metal's solubility and mobility, facilitating its leaching from soils and transport into aquatic systems. cdc.govcabidigitallibrary.org This process is accelerated in environments acidified by phenomena such as acid rain, which lowers the pH and further promotes the dissolution of aluminum-bearing minerals. who.intwikipedia.orgwho.int

While aluminum is not known to be essential for life, its mobilization can indirectly affect the biogeochemical cycles of other vital elements. wikipedia.org For instance, increased concentrations of mobile aluminum in aquatic systems can lead to the precipitation and removal of dissolved phosphorus, thereby disrupting the phosphorus cycle, which is critical for living organisms. canada.ca Therefore, the transport of aluminum as this compound can contribute to broader biogeochemical consequences beyond the cycling of aluminum itself.

Theoretical and Computational Chemistry of Aluminum Lactate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These ab initio methods solve the Schrödinger equation to determine the electronic structure and energy of a system, providing a foundational view of bonding, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) is a powerful class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgscispace.com

For aluminum lactate (B86563), DFT calculations have been instrumental in elucidating its complex structures. A combined experimental and computational study on a commercial aluminum lactate solution, used as a cement adjuvant, identified the crystalline structure as Na₃[Al(L-Lactate)₃]₂·6H₂O. researchgate.net The calculations revealed that the fundamental unit is a negatively charged bis-cluster, [Al(L-lactate₃)]₂³⁻. researchgate.net The remarkable stability of this cluster arises from the linkage of two Al(L-lactate)₃ subunits through three very short and symmetric hydrogen bonds involving the deprotonated α-hydroxy groups of the lactate ligands. researchgate.net DFT helps to map the electron density, confirming the nature of the coordinate bonds between the central aluminum(III) ion and the oxygen atoms of both the carboxylate and α-hydroxyl groups of the lactate ligands. This detailed analysis of the electronic environment is crucial for understanding the compound's stability and reactivity. researchgate.netacs.org

The reactivity of the lactate ligand when coordinated to aluminum can also be probed using DFT. Studies on the reaction of lactate with hydroxyl radicals in aqueous solutions show that DFT can accurately predict the Gibbs energy barriers for processes like hydrogen atom abstraction. acs.org These calculations indicate that the most favorable site for hydrogen abstraction on the lactate anion is the C-H bond in the α-position, a finding attributed to the electronic influence of the adjacent carboxylate and hydroxyl groups. acs.org The deprotonation of lactic acid to form lactate significantly lowers the activation energy for this abstraction, highlighting how the ligand's charge state, which is controlled by coordination to the Al³⁺ ion, modulates its reactivity. acs.org

| Reactive Site | ΔG‡ (kJ mol⁻¹) | Description |

|---|---|---|

| α-C–H | 23.4 | Hydrogen atom on the carbon adjacent to the carboxyl and hydroxyl groups. This is the most reactive site. |

| β-CH₃ | 34.7 | Hydrogen atoms on the methyl group. |

| α-O–H | 46.6 | Hydrogen atom on the hydroxyl group. |